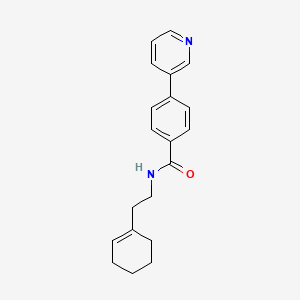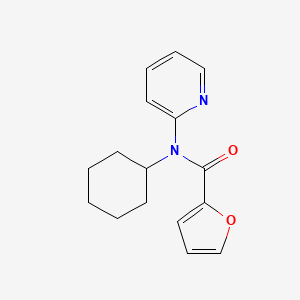![molecular formula C11H18N2O3S B7544026 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole, also known as MS-245, is a novel small molecule that has shown potential in the field of cancer research. It was first synthesized by scientists at the University of Michigan and is currently being studied for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole is not fully understood. However, it has been shown to inhibit the activity of a protein called nucleolin, which is overexpressed in many types of cancer cells. Nucleolin is involved in various cellular processes such as DNA replication and repair, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential for preventing metastasis. Furthermore, this compound has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, indicating its potential for regulating gene expression in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole is its selectivity for cancer cells, which reduces the risk of side effects. Furthermore, this compound has been shown to enhance the activity of other anticancer agents, making it a potential candidate for combination therapy. However, the exact mechanism of action of this compound is not fully understood, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for the study of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. Furthermore, this compound could be tested in combination with other anticancer agents to determine its potential for synergistic effects. Overall, this compound shows promise as a novel anticancer agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole involves several steps, starting with the reaction of 2,4-dimethyl-3-penten-2-ol with 1,1,1-trifluoro-2-iodoethane to form 2,4-dimethyl-3-(1,1,1-trifluoro-2-iodoethyl)pent-2-ene. This intermediate is then treated with sodium hydride and 2-bromo-5-methylisoxazole to form this compound in good yield.
Applications De Recherche Scientifique
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole has been shown to exhibit potent anticancer activity in various preclinical models. It has been found to selectively inhibit the growth of cancer cells without affecting normal cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to enhance the activity of other anticancer agents such as cisplatin and doxorubicin, suggesting its potential for combination therapy.
Propriétés
IUPAC Name |
5-methyl-3-(1-propylsulfonylpyrrolidin-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-7-17(14,15)13-6-4-5-11(13)10-8-9(2)16-12-10/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNXSGEORJTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)


![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)


![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)



![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)